2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol
Overview
Description
2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with tert-butyl groups and a phthalazinyl sulfanyl moiety, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The resulting intermediate is then subjected to further reactions to introduce the phthalazinyl sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and crystallization is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the phthalazinyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the phthalazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring or the phthalazinyl moiety .
Scientific Research Applications
2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol has several scientific research applications:
Chemistry: Used as a phenolic antioxidant in various chemical reactions and formulations.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Utilized in the production of stabilizers for cosmetics, drugs, and food products to prevent oxidative degradation
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups enhance the compound’s stability, while the phthalazinyl sulfanyl moiety may interact with specific molecular targets and pathways involved in oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): A widely used antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Another phenolic antioxidant with similar properties but different structural features.
2,6-Di-tert-butyl-4-methoxyphenol: Shares the phenolic core and tert-butyl groups but lacks the phthalazinyl sulfanyl moiety.
Uniqueness
2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol is unique due to the presence of the phthalazinyl sulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2S/c1-28(2,3)23-16-20(17-24(26(23)32)29(4,5)6)34-27-22-11-9-8-10-21(22)25(30-31-27)18-12-14-19(33-7)15-13-18/h8-17,32H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLMEFGOZJJYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.